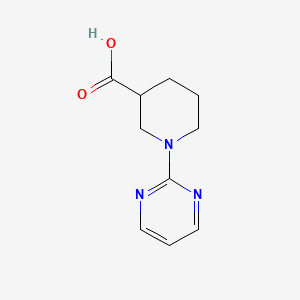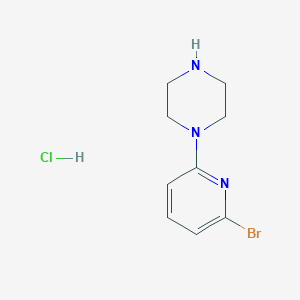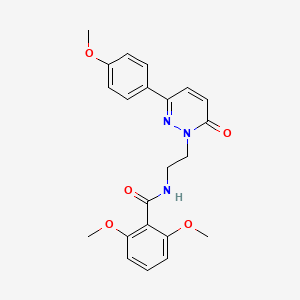
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid” is represented by the InChI code:1S/C10H13N3O2/c14-9(15)8-3-1-6-13(7-8)10-11-4-2-5-12-10/h2,4-5,8H,1,3,6-7H2,(H,14,15) . This indicates that the compound has a molecular weight of 207.23 . Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 207.23 .科学的研究の応用
Synthesis and Anti-Angiogenic Activity : Novel piperidine carboxamide derivatives were synthesized and tested for their anti-angiogenic and DNA cleavage activities. Compounds were found to effectively block blood vessel formation in vivo and demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).
Synthesis and Antibacterial Activity : Piperidine-containing pyrimidine imines and thiazolidinones were synthesized via microwave-assisted synthesis. These compounds were tested for antibacterial activity, indicating potential uses in antimicrobial therapies (Merugu et al., 2010).
Antimicrobial Activity : Synthesis of novel pyridine derivatives with potential antimicrobial activity was reported. These derivatives were synthesized and screened for their activity against various strains of bacteria and fungi, showing variable and modest activity (Patel et al., 2011).
Anticancer Activity : Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives were synthesized and evaluated for anticancer activity. Certain compounds showed good activity against specific cancer cell lines, suggesting their potential in cancer treatment (Kumar et al., 2013).
Antibacterial and Antistaphylococcal Activities : Synthesis and antibacterial studies of new pyridine derivatives were conducted, showing considerable antibacterial activity. Additionally, some pyridothienopyrimidinones exhibited antistaphylococcal activity, indicating potential applications in treating infections (Patel & Agravat, 2009).
Anti-Cancer Activities : Certain 1,3-dialkylated-pyrimidin-2,4-diones displayed significant anti-cancer activities against multiple human tumor cell lines, indicating their potential in developing new anticancer drugs (Singh & Paul, 2006).
Metal Complex Formation and Coordination Chemistry : 2,6-di(pyrimidin-4-yl)pyridine ligands were synthesized and their abilities to form complexes with Zn(II) and Cu(II) were studied, showing potential applications in coordination chemistry and metal complex formation (Folmer-Andersen et al., 2003).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-pyrimidin-2-ylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-9(15)8-3-1-6-13(7-8)10-11-4-2-5-12-10/h2,4-5,8H,1,3,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYFIPZSFFELOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890013-40-8 |
Source


|
| Record name | 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4-Dimethylphenyl)(8-(4-ethylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2580941.png)
![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride](/img/structure/B2580942.png)
![6-[5-(2,5-Dimethylfuran-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2580943.png)
![3-[(Prop-2-en-1-yloxy)methyl]benzonitrile](/img/structure/B2580947.png)




![3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid](/img/structure/B2580954.png)
![5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2580957.png)
![N-[(5-Tert-butyl-2-methylfuran-3-yl)methyl]-2-chloro-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2580958.png)


![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2580963.png)